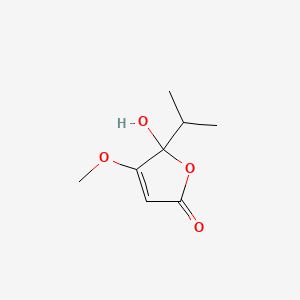

5,6-Dihydropenicillic acid

Descripción

Structure

3D Structure

Propiedades

Número CAS |

35973-53-6 |

|---|---|

Fórmula molecular |

C8H12O4 |

Peso molecular |

172.18 g/mol |

Nombre IUPAC |

5-hydroxy-4-methoxy-5-propan-2-ylfuran-2-one |

InChI |

InChI=1S/C8H12O4/c1-5(2)8(10)6(11-3)4-7(9)12-8/h4-5,10H,1-3H3 |

Clave InChI |

XMLBVCBGTUQJHY-UHFFFAOYSA-N |

SMILES |

CC(C)C1(C(=CC(=O)O1)OC)O |

SMILES canónico |

CC(C)C1(C(=CC(=O)O1)OC)O |

Sinónimos |

5,6-dihydropenicillic acid 5-hydroxy-4-methoxy-5-(1-methylethyl)-2(5H)-furanone |

Origen del producto |

United States |

Drosophila Melanogaster Wing Spot Test Smart :this in Vivo Assay is Designed to Detect Both Gene Mutations and Somatic Recombination. when Larvae Trans Heterozygous for the Wing Cell Markers Multiple Wing Hairs Mwh and Flare Flr Are Exposed to a Genotoxic Agent, It Can Result in Mosaic Spots on the Wings of the Adult Flies.

Single spots (mwh or flr) can result from point mutations, chromosome breakage, or mitotic recombination.

Twin spots (an adjacent mwh and flr spot) are produced exclusively by mitotic recombination.

In this test, DHPA (at a concentration of 10 mg/g of medium) was found to significantly increase the frequency of both small single spots and twin spots. nih.gov The induction of twin spots is strong evidence that DHPA is recombinogenic, meaning it can induce mitotic crossing-over, a form of chromosomal recombination in somatic cells. nih.gov

| Assay System | Endpoint Measured | Result | Conclusion from Study |

|---|---|---|---|

| Drosophila Wing-Spot Test (SMART) | Somatic Mutation and Recombination | Positive | DHPA is genotoxic and induces chromosome recombination in somatic cells. nih.gov |

| Ames Test (Bacterial Reverse Mutation Assay) | Gene Mutation (Point mutations) | Negative | DHPA is not mutagenic in this system. nih.gov |

| umu Test | SOS Response (DNA Damage) | Negative | DHPA does not induce the SOS DNA repair response in bacteria. nih.gov |

Natural Occurrence and Isolation from Biological Systems

The Penicillic Acid Backbone: A Polyketide Origin

Penicillic acid is a polyketide, a class of secondary metabolites synthesized from acetyl-CoA and malonyl-CoA subunits. mdpi.comnih.gov The initial and crucial step in this pathway is the formation of orsellinic acid.

Orsellinic Acid Synthesis

Orsellinic acid is synthesized by a type I iterative polyketide synthase (PKS). nih.govnih.gov This multifunctional enzyme catalyzes the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA to form a tetraketide intermediate, which then undergoes cyclization and aromatization to yield orsellinic acid. ontosight.ai Fungal orsellinic acid synthases are known to be large, multi-domain proteins. nih.gov

Conversion of Orsellinic Acid to Penicillic Acid

Following the synthesis of orsellinic acid, a series of enzymatic modifications occur to produce penicillic acid. Feeding experiments with labeled precursors have elucidated the following sequence of intermediates in Penicillium cyclopium:

Orsellinic acid is methylated to form 2-O-methylorsellinic acid . nih.gov

This is followed by further transformations leading to 1,4-dihydroxy-6-methoxy-2-methylbenzene . nih.gov

Oxidation of this intermediate yields 6-methoxy-2-methyl-benzoquinone(1,4) . nih.gov

Subsequent ring cleavage and rearrangement of the benzoquinone result in the formation of penicillic acid . nih.gov

The Final Step: Formation of 5,6-Dihydropenicillic Acid

The conversion of penicillic acid to this compound represents the final step in this biosynthetic sequence. Studies on Aspergillus ochraceus have shown that when the fungus is grown in nutrient-rich media, there is a rapid production of penicillic acid, which is then followed by a steady increase in the concentration of this compound as the penicillic acid level decreases. nih.gov This suggests a precursor-product relationship where penicillic acid is converted to this compound. nih.gov The reaction involves the reduction of the C5-C6 double bond of penicillic acid. While the specific enzyme catalyzing this reduction has not yet been definitively identified, it is likely a reductase that is expressed under specific nutritional conditions.

Table 2: Key Intermediates in the Biosynthesis of this compound

| Precursor/Intermediate | Role in Pathway |

| Acetyl-CoA | Starter unit for polyketide synthesis |

| Malonyl-CoA | Extender units for polyketide chain elongation |

| Orsellinic acid | Core polyketide intermediate |

| 2-O-methylorsellinic acid | Methylated intermediate |

| 1,4-dihydroxy-6-methoxy-2-methylbenzene | Intermediate post-decarboxylation |

| 6-methoxy-2-methyl-benzoquinone(1,4) | Quinone intermediate prior to ring cleavage |

| Penicillic acid | Direct precursor to this compound |

Biotechnological Approaches for Pathway Engineering

Overexpression of Biosynthetic Genes

A primary strategy to enhance production is the overexpression of the genes encoding the key enzymes in the pathway. This would involve:

Orsellinic Acid Synthase (OAS): Increasing the expression of the OAS gene would theoretically lead to a greater supply of the core intermediate, orsellinic acid. nih.gov

Modifying Enzymes: Overexpression of the genes responsible for the conversion of orsellinic acid to penicillic acid, once identified and characterized, could alleviate potential bottlenecks in the pathway.

Hypothetical Penicillic Acid Reductase: The identification and subsequent overexpression of the gene encoding the enzyme that reduces penicillic acid to this compound would be a direct approach to increase the final product yield.

Manipulation of Regulatory Elements

The biosynthesis of secondary metabolites in fungi is tightly regulated by a complex network of transcription factors and global regulators that respond to environmental cues such as nutrient availability and pH. nih.govnih.gov

Promoter Engineering: Replacing the native promoters of the biosynthetic genes with strong, constitutive promoters can uncouple production from these regulatory constraints and lead to higher yields. frontiersin.org

Transcription Factor Engineering: Overexpression of positive regulatory transcription factors or deletion of repressors that control the expression of the penicillic acid biosynthetic gene cluster could activate or enhance pathway flux. nih.gov

Optimization of Precursor Supply

The availability of the primary building blocks, acetyl-CoA and malonyl-CoA, is often a limiting factor in polyketide biosynthesis. nih.gov

Enhancing Malonyl-CoA Pool: Overexpression of the acetyl-CoA carboxylase (ACC) enzyme, which catalyzes the formation of malonyl-CoA from acetyl-CoA, is a common strategy to increase the supply of extender units for polyketide synthesis. nih.gov

Heterologous Expression

The entire biosynthetic pathway for penicillic acid and the subsequent conversion to this compound could be transferred to a heterologous host organism. nih.govnih.gov

Chassis Organism Selection: An ideal host would be a well-characterized and genetically tractable fungus, such as Aspergillus niger or Aspergillus oryzae, which are known for their high production capacity of other secondary metabolites. nih.govresearchgate.net

Gene Cluster Transfer: This would involve cloning the entire gene cluster responsible for the pathway from the native producer and expressing it in the chosen host. This approach can be advantageous if the native organism is difficult to cultivate or genetically manipulate. nih.gov

Inactivation of Competing Pathways

To maximize the carbon flux towards this compound, it may be beneficial to inactivate or downregulate competing metabolic pathways that drain the precursors or intermediates. This could involve the targeted knockout of genes encoding enzymes of branching pathways. frontiersin.org

Chemical Synthesis and Analog Generation

Total Synthesis Strategies for 5,6-Dihydropenicillic Acid

The first total synthesis of this compound was reported in 1947, providing a definitive structural confirmation of the naturally occurring compound. rsc.org This early work laid the foundation for understanding the chemical reactivity of this class of molecules.

Key Synthetic Intermediates and Reaction Sequences

The classical synthesis of this compound, as described by Raphael (1947), involves a multi-step sequence starting from readily available precursors. rsc.org A pivotal step in this synthesis is the creation of the γ-lactone ring, a common structural motif in many natural products.

A key intermediate in the synthetic route is γ-methoxy-α,β-dimethyl-Δα-butenolide. The synthesis of this intermediate is achieved through a series of reactions commencing with the condensation of pyruvic acid and acetaldehyde (B116499) to yield α-keto-β-methyl-Δγ-pentenoic acid. This is followed by the addition of methylmagnesium iodide to the α-keto acid, leading to the formation of the corresponding α-hydroxy acid. Subsequent treatment with methanolic hydrogen chloride results in the formation of the γ-methoxy-α,β-dimethyl-Δα-butenolide.

The final step of the total synthesis involves the catalytic hydrogenation of this butenolide intermediate. This reduction selectively saturates the double bond within the lactone ring, yielding racemic this compound. rsc.org

| Starting Material | Key Intermediate | Final Product |

| Pyruvic acid and Acetaldehyde | γ-Methoxy-α,β-dimethyl-Δα-butenolide | This compound |

Table 1: Key Compounds in the Total Synthesis of this compound

Stereocontrol and Regioselectivity in Synthetic Routes

The initial total synthesis of this compound produced a racemic mixture, meaning both enantiomers of the molecule were formed in equal amounts. rsc.org The synthetic route did not employ any specific methods for controlling the stereochemistry at the chiral centers of the molecule. Modern synthetic methods often utilize chiral auxiliaries or catalysts to achieve stereoselectivity, but such techniques were not a feature of this early synthesis.

The regioselectivity of the synthesis was primarily dictated by the inherent reactivity of the functional groups in the intermediates. For instance, the 1,4-addition of the hydroxyl group during the lactonization step proceeds in a predictable manner to form the five-membered γ-lactone ring, which is thermodynamically favored over other potential ring sizes.

Semi-synthetic Derivatization from Natural Precursors

This compound is a naturally occurring mycotoxin produced by various fungi, including Aspergillus ochraceus. This natural availability provides a starting point for semi-synthetic modifications, allowing for the exploration of structure-activity relationships.

Modifications of the Unsaturated Lactone Ring

While specific examples of modifications to the lactone ring of this compound are not extensively documented in recent literature, the general reactivity of γ-lactones suggests several possibilities. The lactone ring can be hydrolyzed under acidic or basic conditions to yield the corresponding γ-hydroxy carboxylic acid. This open-chain form could then be subjected to further chemical transformations before re-lactonization.

Elaboration of Side Chains and Functional Groups

The side chains and functional groups of this compound and its parent compound, penicillic acid, offer opportunities for chemical elaboration. For instance, the acylamino side chain at the C-6 position in many penicillin derivatives is crucial for their biological activity and can be modified to alter their spectrum of action. nih.gov While this compound lacks the β-lactam ring characteristic of penicillin antibiotics, the principles of side-chain modification can be conceptually applied.

Derivatization strategies could include the introduction of different alkyl or aryl groups, or the modification of the existing methoxy (B1213986) group to other alkoxy or functional groups. Such modifications would allow for the systematic investigation of how different substituents influence the molecule's chemical and biological properties.

Synthesis of Structurally Related Analogs and Congeners

The synthesis of analogs of this compound can provide valuable insights into the structural requirements for its biological activity. The synthesis of various penicillin analogs has been a rich area of research, often starting from 6-aminopenicillanic acid (6-APA), which serves as a versatile scaffold. nih.gov By attaching different side chains to the 6-APA nucleus, a vast library of semi-synthetic penicillins has been created. researchgate.net

In a similar vein, the core structure of this compound could be used as a template for generating novel analogs. For example, replacing the five-membered lactone ring with other heterocyclic systems or altering the substitution pattern on the ring could lead to new compounds with potentially interesting properties. The synthesis of diaminopimelic acid analogs, for instance, has been pursued to create new immunostimulants. mostwiedzy.pl

Design Principles for Novel this compound Derivatives

The design of new derivatives of this compound is guided by principles aimed at enhancing biological activity, improving pharmacokinetic properties, and exploring structure-activity relationships (SAR). These principles often leverage computational tools and an understanding of the molecule's interaction with biological targets.

A primary strategy involves the modification of the side chain attached to the core structure. The central penam (B1241934) nucleus is often considered crucial for general activity, while the functionalities of the side chain can be altered to fine-tune interactions with specific targets. nih.gov This approach is analogous to the development of numerous penicillin derivatives, where modifications to the acylamino side chain of 6-aminopenicillanic acid (6-APA) have led to a wide spectrum of antibiotics. nih.gov

Structure-based drug design is another critical principle. This involves using the three-dimensional structure of a target protein, often obtained through X-ray crystallography, to guide the design of inhibitors with improved binding affinity. nih.govnih.gov For instance, in the development of other heterocyclic inhibitors, structural data has been used to identify unfavorable interactions between a lead compound and its binding pocket. nih.gov This knowledge then allows for the rational design of new analogs that eliminate these negative interactions and optimize contacts, for example, by removing certain chemical groups or adjusting the length of a side chain to better fit a binding site. nih.govnih.gov

In silico docking studies are frequently employed to predict the binding modes and affinities of designed analogs before their actual synthesis. nih.gov This computational screening helps prioritize candidates that are most likely to exhibit the desired biological activity, thereby making the discovery process more efficient. The binding energies calculated from these docking studies can provide a quantitative estimate of the compound's potential efficacy. nih.gov

| Design Principle | Rationale & Approach | Key Outcome |

| Side Chain Modification | The core nucleus is retained for essential activity, while the side chain is altered to modulate potency, spectrum of activity, and pharmacokinetic properties. nih.gov | Generation of a library of analogs with varied functionalities for SAR studies. |

| Structure-Based Design | Utilizes 3D structural data of the biological target to identify key interactions and guide the design of compounds with higher binding affinity and specificity. nih.govnih.gov | Creation of derivatives with improved target engagement and potentially higher potency. |

| Computational Screening | Employs in silico docking to predict the binding affinity and orientation of virtual compounds, allowing for the prioritization of synthetic targets. nih.gov | Efficient identification of promising lead candidates and reduction of unnecessary synthesis. |

Comparative Synthesis of Penicillic Acid Derivatives

The synthesis of this compound and its derivatives can be achieved through various routes, often starting from its unsaturated precursor, penicillic acid, or from related core structures like 6-aminopenicillanic acid (6-APA).

The most direct synthesis of this compound involves the catalytic hydrogenation of penicillic acid. This reaction typically employs a palladium on activated charcoal (Pd/C) catalyst in an ethanol (B145695) solvent, leading to the selective reduction of the double bond. lookchem.com

A widely used comparative method for generating derivatives is the acylation of a core amino structure. For example, a common route to synthesizing penicillin derivatives involves the condensation of 6-aminopenicillanic acid (6-APA) with various acid chlorides. nih.gov This process starts with the conversion of a carboxylic acid (such as a non-steroidal anti-inflammatory drug) into its more reactive acid chloride using an agent like thionyl chloride. The resulting acid chloride is then reacted with the amino group of 6-APA in a nucleophilic substitution reaction to yield the final derivative. nih.gov This modular approach allows for the synthesis of a large variety of analogs by simply changing the starting carboxylic acid.

More complex, multi-step synthetic strategies can also be employed to construct the core heterocyclic ring system from acyclic precursors. These methods, while often more challenging, provide greater flexibility in introducing diverse functionalities. For instance, tandem reactions that form multiple bonds in a single pot, such as a [3 + 2]-cycloaddition followed by aromatization, have been used to efficiently construct related heterocyclic scaffolds. nih.gov Similarly, intramolecular condensation reactions, like the Knoevenagel condensation, offer a pathway to form cyclic lactams, which are structurally related to the core of penicillic acid. researchgate.net

The table below provides a comparative overview of these synthetic approaches.

| Synthetic Route | Starting Materials | Key Reagents/Conditions | Product Type |

| Catalytic Hydrogenation | Penicillic acid lookchem.com | Hydrogen gas, Palladium on charcoal (Pd/C), Ethanol lookchem.com | This compound lookchem.com |

| Side-Chain Acylation | 6-Aminopenicillanic acid (6-APA), Carboxylic acids nih.gov | Thionyl chloride, Sodium bicarbonate, Acetone nih.gov | Penicillin derivatives with varied side chains nih.gov |

| Tandem Cycloaddition | C,N-cyclic azomethine imines, α,β-unsaturated ketones nih.gov | K₂CO₃ (base), DDQ (oxidant) nih.gov | Fused heterocyclic systems (e.g., Dihydropyrazolo[5,1-a]isoquinolines) nih.gov |

| Intramolecular Condensation | Acyclic amides with carbonyl groups researchgate.net | Acid (e.g., HCl) or base catalysis researchgate.net | Dihydropyridinones (unsaturated lactams) researchgate.net |

Advanced Structural Characterization and Stereochemical Analysis

High-Resolution Spectroscopic Techniques for Comprehensive Elucidation

High-resolution spectroscopic methods are fundamental to piecing together the molecular puzzle of 5,6-Dihydropenicillic acid, providing detailed information on its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the covalent framework of this compound. While specific spectral data for this compound is not publicly available, a standard analytical approach would involve a suite of NMR experiments. nih.gov

¹H NMR: The proton NMR spectrum would reveal the chemical environment of all hydrogen atoms. Key signals would include those for the protons on the β-lactam ring, the thiazolidine (B150603) ring, the methyl groups, and the carboxylic acid proton. The chemical shifts and coupling constants (J-values) would provide initial information about neighboring protons.

¹³C NMR: The carbon NMR spectrum would identify all unique carbon atoms, including the characteristic signals for the carbonyl carbons of the β-lactam and the carboxylic acid, the quaternary carbon, and the methyl carbons.

COSY (Correlation Spectroscopy): This 2D experiment establishes ¹H-¹H coupling correlations, mapping out the proton spin systems within the molecule and confirming which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of which proton is attached to which carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between ¹H and ¹³C atoms. It is crucial for identifying connectivity across quaternary carbons and heteroatoms, linking the different spin systems together to build the complete molecular skeleton. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is vital for determining the relative stereochemistry of the chiral centers in the molecule.

Table 1: Predicted NMR Data Assignments for this compound This table is predictive and based on typical chemical shifts for penicillanic acid structures.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

|---|---|---|---|---|

| H-2 | ~5.5 | ~65 | C-3, C-5, C-7 | H-3, H-6α/β |

| H-3 | ~4.5 | ~70 | C-2, C-5, C-8, C-9 | H-2, H-8, H-9 |

| H-5 | ~5.6 | ~68 | C-2, C-3, C-7 | H-6α/β |

| H-6α/β | ~3.2-3.6 | ~35 | C-2, C-5, C-7 | H-2, H-5 |

| CH₃-8 | ~1.5 | ~27 | C-2, C-3, C-9 | H-3, H-9 |

| CH₃-9 | ~1.6 | ~32 | C-2, C-3, C-8 | H-3, H-8 |

| COOH | variable | ~175 | - | - |

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its molecular formula. Tandem Mass Spectrometry (MS/MS) provides structural information by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. This fragmentation pattern serves as a fingerprint, revealing the core structural motifs, such as the characteristic cleavage of the β-lactam ring.

This compound is a chiral molecule. Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful technique for determining the absolute configuration of these chiral centers. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum-chemical calculations for different stereoisomers, the true absolute configuration can be assigned.

Vibrational Spectroscopy for Functional Group Identification (e.g., Infrared Spectroscopy - IR)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the IR spectrum would be dominated by characteristic absorption bands. A study on Penicillin G, a related molecule, used FT-IR to identify its various carbonyl groups. mdpi.com

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~1770-1800 | β-Lactam | C=O Stretch |

| ~1700-1725 | Carboxylic Acid | C=O Stretch |

| ~2500-3300 | Carboxylic Acid | O-H Stretch (broad) |

| ~2850-2960 | Alkyl | C-H Stretch |

The high frequency of the β-lactam carbonyl stretch is a hallmark of the strained four-membered ring, making it a key diagnostic peak.

X-ray Crystallography for Definitive Three-Dimensional Structure and Stereochemistry (if applicable)

X-ray crystallography provides the most definitive and unambiguous structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would determine all bond lengths, bond angles, and torsional angles, confirming the connectivity, conformation, and absolute stereochemistry of this compound. The final elucidation of the structure of penicillin itself was famously achieved through X-ray studies. nobelprize.org While a crystal structure for this compound is not reported, this method remains the gold standard for absolute structural proof in solid-state chemistry. nih.govnih.gov

Computational Chemistry and Molecular Modeling for Conformational Analysis and Spectroscopic Prediction

Computational chemistry serves as a powerful complementary tool in structural elucidation. slideshare.netnih.gov Methods such as Density Functional Theory (DFT) can be used to:

Calculate the relative energies of different possible conformations of the molecule.

Predict NMR chemical shifts, which can be compared with experimental data to aid in signal assignment.

Simulate IR and ECD spectra for different stereoisomers to help interpret experimental results. mdpi.com

Provide insights into the electronic structure and reactivity of the molecule. nih.gov

This synergistic approach, combining experimental data with computational predictions, allows for a highly confident and detailed structural and stereochemical assignment of this compound.

Mechanistic Investigations of Biological Interactions

In Vitro Cellular and Molecular Target Engagement

In the laboratory, studies have focused on how 5,6-dihydropenicillic acid interacts with specific cellular components and pathways.

Interactions with Enzyme Systems and Pathways (e.g., NF-kappa B activation inhibition)

A notable area of investigation has been the compound's effect on the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial protein complex that regulates the transcription of numerous genes involved in inflammation, immune responses, and cell survival.

Research has demonstrated that this compound can inhibit the activation of NF-κB. crossref.org This inhibition is significant as the NF-κB pathway is a key player in the inflammatory process. nih.gov The activation of NF-κB typically involves the degradation of an inhibitory protein, IκB, which then allows the NF-κB complex to translocate to the nucleus and initiate gene transcription. nih.gov By interfering with this activation, this compound can potentially modulate inflammatory responses. The precise mechanism by which it inhibits NF-κB activation warrants further detailed investigation.

Concentration-Dependent Responses in Mammalian Cell Lines

The effects of this compound on mammalian cells have been observed to be dependent on its concentration. nih.gov Studies have shown that varying the concentration of the compound can lead to different cellular outcomes. For instance, in some cell lines, the compound has been reported to be genotoxic. nih.gov This suggests that at certain concentrations, it can induce damage to the genetic material of the cells.

Further research is necessary to fully characterize the dose-response relationship in various mammalian cell lines and to understand the specific cellular machinery affected at different concentrations. This includes investigating its impact on cell viability, proliferation, and the induction of apoptosis or other forms of cell death.

Modulation of Specific Biological Processes at the Molecular Level

At the molecular level, this compound is thought to modulate specific biological processes. Its interaction with key enzymes and proteins can alter their function and, consequently, the cellular pathways they regulate. The inhibition of NF-κB activation is a prime example of its ability to interfere with a critical signaling cascade. crossref.org

The structural features of this compound likely play a crucial role in its molecular interactions. Understanding these structure-activity relationships is essential for predicting its effects on other biological targets and for any potential future development of related compounds.

Antimicrobial Activity Research Perspectives

Beyond its effects on mammalian cells, this compound has been investigated for its potential to combat microbial growth.

Antifungal Efficacy against Phytopathogenic Organisms (e.g., Pythium aphanidermatum, Colletotrichum gloeosporioides)

Research has explored the antifungal properties of this compound against various plant pathogenic fungi. These organisms can cause significant damage to crops, and finding effective antifungal agents is of great importance in agriculture.

Studies have indicated that compounds structurally related to this compound have shown inhibitory activity against phytopathogens such as Pythium aphanidermatum and Colletotrichum gloeosporioides. researchgate.netnih.gov P. aphanidermatum is a water mold that causes damping-off and root rot in a wide range of plants. C. gloeosporioides is a fungal pathogen responsible for anthracnose disease in many fruits and vegetables. The ability of this compound or its derivatives to inhibit the growth of these fungi suggests its potential as a lead compound for the development of new fungicides.

| Phytopathogenic Organism | Observed Effect |

| Pythium aphanidermatum | Inhibition of growth has been reported for related compounds. researchgate.net |

| Colletotrichum gloeosporioides | Growth inhibition has been observed with related molecules. nih.govnih.gov |

Antibacterial Properties against Bacterial Pathogens (e.g., aquatic pathogenic bacteria)

The antibacterial potential of this compound has also been a subject of investigation. While detailed studies specifically targeting a wide range of aquatic pathogenic bacteria are still emerging, the broader class of organic acids to which it belongs has demonstrated antibacterial activity. nih.gov

The effectiveness of such compounds often depends on factors like the bacterial species and the specific chemical structure of the acid. nih.govnih.gov Further research is needed to determine the spectrum of activity of this compound against various bacterial pathogens, including those that pose a threat in aquaculture and other aquatic environments. Establishing its minimum inhibitory concentrations (MICs) against a panel of relevant bacteria would be a crucial step in this direction.

Mechanisms of Antimicrobial Action (e.g., Enzyme Inhibition, Biofilm Formation Modulation)

Direct studies detailing the specific mechanisms of antimicrobial action for this compound are not extensively available in the current scientific literature. However, based on its structural similarity to the penicillanic acid core of β-lactam antibiotics, its potential mechanisms can be hypothesized to involve interactions with key bacterial enzymes.

Enzyme Inhibition:

The most probable, yet unconfirmed, mechanism of action for this compound is the inhibition of bacterial cell wall synthesis. This is the hallmark of β-lactam antibiotics. wikipedia.org This class of drugs typically acts by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. nih.gov The strained β-lactam ring in penicillins is crucial for this activity. Although this compound has a saturated bond between carbons 5 and 6, which might alter the reactivity of the β-lactam ring, the core structure suggests a potential for similar interactions.

Furthermore, given its structural resemblance to known β-lactamase inhibitors like clavulanic acid, sulbactam, and tazobactam, this compound could potentially act as an inhibitor of β-lactamase enzymes. nih.govwikipedia.org These enzymes are produced by bacteria to confer resistance to β-lactam antibiotics by hydrolyzing the β-lactam ring. wikipedia.orgwikipedia.org β-lactamase inhibitors often act as "suicide substrates," where the enzyme begins its catalytic process on the inhibitor, leading to a reactive intermediate that permanently inactivates the enzyme. nih.gov

Modulation of Biofilm Formation:

There is currently no available research that specifically investigates the effect of this compound on bacterial biofilm formation. Biofilm formation is a complex process that provides bacteria with increased resistance to antimicrobial agents and the host immune system. mdpi.com While some studies have shown that subinhibitory concentrations of certain antibiotics can influence biofilm formation, this has not been explored for this compound. google.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Specific Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies for this compound are not present in the published literature. However, the extensive research on other penicillanic acid derivatives allows for a discussion of the likely critical pharmacophores and the potential impact of structural modifications.

Based on the well-established SAR of penicillins and β-lactamase inhibitors, the following pharmacophoric features of this compound are likely critical for any potential biological activity:

The β-Lactam Ring: The four-membered ring is the most critical feature of all penicillin-related compounds. Its inherent ring strain is the driving force for the acylation of target enzymes like PBPs and β-lactamases. wikipedia.org

The Carboxylic Acid Group: The carboxyl group at C-2 is essential for the binding of penicillins to the active site of PBPs. It mimics the D-Ala-D-Ala terminus of the peptidoglycan precursor. youtube.com

The Bicyclic System: The fused thiazolidine (B150603) ring system holds the β-lactam ring in a conformation that enhances its reactivity. youtube.com

While no specific modifications of this compound have been reported in the context of biological potency, general principles from related compounds can be extrapolated:

Substitutions on the Thiazolidine Ring: In penicillins, the gem-dimethyl group at C-2 is important for activity. Modifications at this position generally lead to a decrease in potency.

Esterification of the Carboxyl Group: The free carboxyl group is crucial for activity. Esterification typically results in a loss of antibacterial action, as the molecule can no longer effectively bind to the PBP active site.

The table below summarizes the inhibitory activity of several well-known β-lactamase inhibitors, which share the core bicyclic structure with this compound, against various β-lactamase enzymes. This data highlights the importance of specific structural features for potent enzyme inhibition.

| Inhibitor | Class A (TEM-1) IC₅₀ (µM) | Class C (P99) IC₅₀ (µM) | Reference |

| Clavulanic Acid | 0.08 | 70 | nih.gov |

| Sulbactam | 0.5 | 0.9 | nih.gov |

| Tazobactam | 0.07 | 1.8 | nih.gov |

This table is for illustrative purposes to show the activity of related compounds, as no direct data for this compound is available.

There are no published computational modeling or activity profile predictions specifically for this compound. However, computational methods are widely used in the study of β-lactam antibiotics and inhibitors.

Molecular Docking:

Molecular docking simulations could be employed to predict the binding affinity and orientation of this compound within the active sites of various PBPs and β-lactamases. Such studies would help to elucidate whether the compound can adopt a conformation suitable for inhibiting these enzymes, despite the saturation at the 5,6-position.

QSAR:

Should a series of derivatives of this compound be synthesized and tested, QSAR modeling could be a valuable tool. By correlating the physicochemical properties of these derivatives with their biological activity, a mathematical model could be developed to predict the potency of new, untested analogues and to guide the design of more effective compounds.

Analytical Methodologies for Research and Environmental Monitoring

Chromatographic Techniques for Detection and Quantification

Chromatography is the cornerstone for separating 5,6-dihydropenicillic acid from its parent compound, penicillin, and other related degradation products. The separation is typically challenging due to the structural similarity of these molecules.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most frequently used techniques for the analysis of penicillin degradation products. nih.gov An ion-pair reversed-phase HPLC method was developed to separate penicillin from its major degradation products, including penicilloic acid, within eight minutes. nih.gov The choice of detector is critical and is selected based on the required sensitivity, selectivity, and the nature of the sample matrix.

UV/Vis Detectors: Ultraviolet (UV) detection is a common and accessible method. The analysis of various antibiotics, including penicillins, has been performed using high-performance thin-layer chromatography (HPTLC) with UV densitometry at 254 nm. researchgate.net

Fluorescence Detectors: Fluorescence detection offers higher sensitivity and selectivity for certain derivatives. A fluorescent degradation product of several β-lactam antibiotics, identified as a pyrazine (B50134) derivative, has been isolated and characterized, forming the basis for fluorimetric determination methods. nih.govoup.com Fluorescence polarization has also been employed to study penicillin antibodies by using haptens containing both fluorescein (B123965) and the penicilloyl group. nih.gov

Electrochemical Detectors (ED): Electrochemical detection provides high sensitivity for electroactive compounds. Pulsed amperometric detection following reversed-phase HPLC has been used to detect penicillins in milk samples, achieving a detection limit of 2 x 10⁻⁶ M for penicillin G. capes.gov.br A simple square wave voltammetric method using a bare glassy carbon electrode has also been developed for the direct and sensitive detection of penicillin G in milk and pharmaceutical samples without tedious electrode modification. uonbi.ac.ke Studies have also evaluated the electrochemical oxidation of various penicillins at high potential using boron-doped diamond electrodes. rsc.org

The table below summarizes typical HPLC conditions used for the analysis of penicillin and its degradation products.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Waters SymmetryShield™ RP18 (150 x 2.1 mm, 5 µm) | pku.edu.cn |

| Mobile Phase | A: 0.1% formic acid in water with 1 mM ammonium (B1175870) acetate (B1210297) (pH 2.7) B: Acetonitrile | pku.edu.cn |

| Flow Rate | 0.2 mL/min | pku.edu.cn |

| Column Temperature | 25 °C | pku.edu.cn |

| Injection Volume | 20 µL | pku.edu.cn |

| Column | Acquity C18 (150 mm × 2.1 mm, 1.7 µm) | ufl.edu |

| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid | ufl.edu |

| Column Temperature | 40 °C | ufl.edu |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. However, this compound, like other penicilloic acids and penicillins, is non-volatile due to its polar functional groups. mdpi.comyoutube.com Therefore, a crucial derivatization step is required to increase its volatility and thermal stability for GC-MS analysis. mdpi.comresearchgate.netyoutube.com

The most common derivatization methods include:

Silylation: This is a widely used procedure where active hydrogen atoms in hydroxyl, carboxyl, and amine groups are replaced with a trimethylsilyl (B98337) (TMS) group. youtube.comyoutube.com

Alkylation/Esterification: For instance, penicillin G can be derivatized with trimethylsilyl diazomethane (B1218177) to form a more volatile ester, which is safer and easier to store. researchgate.net

Acylation: This method involves reacting the analyte with acylating reagents. youtube.com

A GC-MS/MS method was established for quantifying penicillin G in eggs, which involved an accelerated solvent extraction followed by derivatization. mdpi.comresearchgate.net This highlights that while not direct, GC-MS can be adapted to create volatile profiles of these otherwise non-volatile degradation products.

Advanced Mass Spectrometry for Trace Analysis and Complex Mixture Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the trace analysis of this compound and related compounds in complex mixtures. nih.gov Its high sensitivity and selectivity allow for confident identification and quantification even at very low concentrations. nih.gov

Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) methods have been extensively developed and validated for the analysis of penicillin G and its metabolites, including penicilloic acid, in matrices like citrus fruits and commercial orange juice. ufl.eduresearchgate.netresearchgate.net These methods often employ triple-quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode, which provides a high degree of selectivity by monitoring specific precursor-to-product ion transitions. ufl.edumdpi.com For example, in the analysis of commercial juice, two product ion transitions per analyte were required for identification. researchgate.netoup.com

High-resolution mass spectrometry (HRMS) systems, such as Time-of-Flight (TOF) and Orbitrap (e.g., Q-Exactive), offer even greater specificity. nih.govnih.gov A method using a Q-Exactive HF mass spectrometer with parallel reaction monitoring (PRM) was developed for the simultaneous determination of multiple β-lactam antibiotics, achieving a limit of detection (LOD) of 0.2 parts-per-billion (ppb). nih.gov UPLC-TOF-MS has been used to identify the degradation products of penicillins in milk, helping to elucidate their degradation pathways. nih.gov

The table below shows example mass spectrometry parameters for the analysis of penicillin G and its metabolites.

| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Reference |

|---|---|---|---|

| Penicillin G | 335.1 | 160, 176 | researchgate.net |

| Penilloic Acid | 289.1 | 128, 174 | researchgate.net |

| Penillic Acid | 335.1 | 128, 289 | researchgate.net |

Sample Preparation and Matrix Effects in Biological and Environmental Samples

Effective sample preparation is critical to remove interfering substances from complex biological and environmental samples, thereby reducing matrix effects and improving the accuracy and reliability of the analysis. mdpi.com

Solid-phase extraction (SPE) is the most common technique for the cleanup and pre-concentration of analytes like this compound from aqueous samples. mdpi.com Hydrophilic-Lipophilic-Balanced (HLB) cartridges, such as Oasis HLB, are frequently used due to their ability to retain a wide range of compounds. researchgate.netufl.edunih.gov These have been successfully applied to extract penicillins and their degradation products from wastewater, river water, and milk. nih.govresearchgate.netpku.edu.cn The efficiency of SPE can be influenced by factors like sample pH and flow rate. nih.govresearchgate.net

Matrix effects, where co-eluting endogenous components of the sample suppress or enhance the ionization of the analyte, are a significant challenge in LC-MS/MS analysis. pku.edu.cn These effects can lead to inaccurate quantification. A common strategy to compensate for matrix effects and recovery losses is the use of stable isotopically labeled internal standards (SIL-IS). ufl.edu For instance, the use of penillic acid-D5 and penilloic acid-D5 as internal standards significantly improved the accuracy and precision of measurements for their non-labeled counterparts in citrus fruit analysis. researchgate.net

Development of High-Throughput Screening Assays for Research Applications

High-throughput screening (HTS) allows for the rapid testing of large numbers of samples, which is valuable in drug discovery and other research applications. nih.gov While HTS is more commonly associated with finding new antibiotics, the underlying principles can be adapted for research involving their degradation products.

Fluorescence-based assays are particularly well-suited for HTS formats. A fluorescence polarization (FP) assay was developed to screen a 50,000-compound library for inhibitors of penicillin-binding protein 2 (PBP 2) from Neisseria gonorrhoeae. nih.govplos.org This assay distinguishes between a fluorescently labeled penicillin (Bocillin-FL) in its free and PBP-bound states. nih.govplos.org Such a system could be theoretically adapted to study the binding of this compound to specific proteins or to screen for factors that accelerate or inhibit its formation from the parent penicillin.

Enzyme-based biosensors also offer a route to developing screening assays. Penicillinase, which catalyzes the hydrolysis of the β-lactam ring to form penicilloic acid, can be immobilized on an electrode. mdpi.com The resulting change in pH or other electrochemical properties upon reaction can be measured, forming the basis of a sensor that could be miniaturized for high-throughput applications. mdpi.commdpi.com

Industrial and Biotechnological Research Applications

5,6-Dihydropenicillic Acid as a Chemical Synthon

A chemical synthon is a molecular unit that can be used in synthesis to introduce a specific structural motif into a target molecule. The chemical architecture of this compound, particularly its γ-lactone ring, makes it a potential synthon for the development of novel chemical entities.

While specific, large-scale applications of this compound as a precursor in organic synthesis are not extensively documented in publicly available literature, its chemical structure suggests several potential synthetic transformations. The synthesis of dihydropenicillic acid itself was reported as early as 1947, indicating a long-standing, albeit niche, interest in this compound.

The reactivity of the lactone ring is of primary interest. Lactones can undergo various chemical reactions, including ring-opening reactions with nucleophiles such as alcohols, amines, and thiols to form a range of derivatives. rsc.orgyoutube.com For instance, hydrolysis of the lactone would yield a corresponding hydroxy acid, which could then be subjected to further chemical modifications. The double bond within the molecule also offers a site for various addition reactions.

The potential derivatization of this compound could lead to the synthesis of novel compounds with unique biological activities. The modification of natural products, such as mycotoxins, is a common strategy in drug discovery to enhance efficacy or reduce toxicity. mdpi.comnih.gov However, it is important to note that detailed studies on the derivatization of this compound for the generation of new chemical entities are not widely reported.

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. mdpi.comfrontiersin.org this compound, as a naturally occurring fungal metabolite, is an intriguing candidate for biocatalytic transformations.

Enzymes such as hydrolases, oxidoreductases, and transferases could potentially modify the structure of this compound to generate novel compounds. researchgate.netnih.gov For example, specific hydrolases could catalyze the regioselective opening of the lactone ring. nih.govcapes.gov.br The enzymatic hydrolysis of other lactones, such as penicillin to produce 6-aminopenicillanic acid, is a well-established industrial process and serves as a model for the potential biotransformation of DHPA. nih.govresearchgate.net

Fungal cells themselves are a rich source of enzymes capable of modifying secondary metabolites. frontiersin.org The biotransformation of various organic compounds, including other mycotoxins, by fungi has been demonstrated. nih.gov These processes can introduce hydroxyl groups, epoxides, or other functionalities, leading to a diverse array of new molecules. While the conversion of penicillic acid to this compound by certain bacteria is known, the use of DHPA as a starting substrate for further microbial or enzymatic transformation remains a largely unexplored area of research.

Bioproduction by Fermentation for Research-Scale Availability

The availability of this compound for research purposes is dependent on its efficient production through microbial fermentation. Aspergillus ochraceus is a known producer of this mycotoxin. nih.gov Studies have shown that the production of this compound is closely linked to the production of its precursor, penicillic acid, and is influenced by the culture conditions. nih.gov

Research indicates that nutrient-rich conditions favor the conversion of penicillic acid to this compound. nih.gov For example, when A. ochraceus is grown in a nutrient-rich medium, penicillic acid is initially produced, followed by a steady increase in the concentration of DHPA as the penicillic acid level decreases. nih.gov In contrast, on nutrient-poor media like potato dextrose agar, the production is almost exclusively penicillic acid. nih.gov This suggests that the biosynthesis of DHPA is a regulated process that can be influenced by the composition of the fermentation medium.

The optimization of fermentation parameters is crucial for maximizing the yield of this compound. Key factors that influence the production of secondary metabolites by fungi include the carbon and nitrogen sources, pH, temperature, and aeration. mdpi.comresearchgate.netresearchgate.netnih.gov While specific optimized conditions for DHPA production are not extensively detailed, studies on the production of other mycotoxins by Aspergillus species provide valuable insights. For instance, the production of ochratoxin A by A. ochraceus is affected by the type of carbon and nitrogen source, as well as the presence of trace elements. scite.airesearchgate.net

| Fermentation Parameter | Influence on Aspergillus Secondary Metabolite Production | Potential Application to this compound Production |

| Carbon Source | The type and concentration of the carbon source significantly impact mycotoxin biosynthesis. researchgate.netnih.gov | Different sugars (e.g., glucose, sucrose) and complex carbohydrates (e.g., rice flour) could be tested to optimize DHPA yield. nih.govacademicjournals.org |

| Nitrogen Source | Both organic and inorganic nitrogen sources can influence fungal growth and metabolite production. researchgate.netresearchgate.net | Experimentation with various nitrogen sources like peptone, yeast extract, or ammonium (B1175870) salts could enhance DHPA production. |

| pH | The pH of the culture medium is a critical factor, with optimal ranges often being acidic for mycotoxin production. mdpi.com | Maintaining an optimal pH range during fermentation could be crucial for the enzymatic conversion of penicillic acid to DHPA. |

| Temperature | Fungal growth and enzyme activity are temperature-dependent. nih.gov | Determining the optimal temperature for A. ochraceus growth and DHPA synthesis is essential for maximizing production. |

| Aeration | Oxygen availability influences fungal metabolism and the production of secondary metabolites. | Optimizing the aeration rate in submerged fermentation could improve the yield and purity of DHPA. |

This table provides a generalized overview based on fungal secondary metabolite production and is intended to guide potential research directions for this compound.

Future Research Directions in Sustainable and Scalable Production Methods

Future research into the industrial and biotechnological applications of this compound will likely focus on developing sustainable and scalable production methods. This will involve a multi-pronged approach encompassing metabolic engineering, process optimization, and the exploration of novel biocatalytic applications.

One key area of future research is the genetic engineering of the producing organisms, such as Aspergillus ochraceus. numberanalytics.com By identifying and manipulating the genes involved in the biosynthetic pathway of this compound, it may be possible to increase the production titer and reduce the formation of unwanted byproducts. nih.gov The use of modern genetic tools like CRISPR-Cas9 could facilitate the targeted modification of the fungal genome to enhance DHPA synthesis. numberanalytics.com

Furthermore, the development of robust and scalable fermentation processes is essential. biorxiv.org This includes the optimization of media composition using statistical methods, as well as the design of bioreactors that can provide optimal conditions for fungal growth and metabolite production. nih.govresearchgate.netmdpi.com The transition from shake-flask cultures to larger-scale bioreactors presents challenges in maintaining productivity, and research into overcoming these scale-up issues will be critical. biorxiv.org

Finally, a deeper exploration of the chemical and biocatalytic potential of this compound is warranted. This includes systematic studies on its derivatization to create libraries of new compounds for biological screening, as well as the discovery and characterization of enzymes that can use DHPA as a substrate for the synthesis of high-value chemicals. academicjournals.org

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of 5,6-Dihydropenicillic Acid

This compound (DHPA) is a mycotoxin produced by the fungus Aspergillus ochraceus. nih.gov Scientific investigations have shown that its production is closely linked to that of its precursor, penicillic acid (PA). nih.gov Studies on A. ochraceus cultures revealed that under nutrient-rich conditions, the fungus initially produces high levels of PA, which then decrease as the concentration of DHPA steadily increases. This observation strongly suggests an enzymatic conversion of PA to DHPA by the fungus. nih.gov This conversion is not limited to the producing fungus; certain environmental bacteria, including Agrobacterium radiobactor, Pseudomonas aeruginosa, and P. cepacia, have also been shown to convert PA into DHPA. nih.gov

From a toxicological perspective, DHPA has demonstrated genotoxic effects. In a DNA-repair test using Drosophila, DHPA was found to be genotoxic. nih.gov Further studies using the Drosophila wing-spot test confirmed its mutagenic activity, showing that it can induce chromosome recombination in somatic cells. nih.gov However, in vitro mutagenicity assays using bacterial systems, such as the Ames test and the umu test, have returned negative results, indicating it is not mutagenic in those specific assays. nih.gov

Identification of Key Knowledge Gaps and Unexplored Research Avenues

Despite the foundational knowledge, significant gaps remain in the scientific understanding of this compound, presenting numerous avenues for future research. mdpi.comresearchgate.netnih.gov

Biosynthetic Pathway Elucidation: While the conversion from penicillic acid is suggested, the specific enzyme(s) and gene(s) responsible for the reduction of the double bond in the penicillic acid structure have not been identified. nih.govnih.gov The complete biosynthetic pathway and its regulation within Aspergillus ochraceus remain unknown.

Mechanism of Genotoxicity: The molecular mechanism responsible for the genotoxicity and chromosomal recombination observed in Drosophila is a critical unanswered question. nih.gov Identifying the cellular targets and understanding how DHPA interacts with DNA or the cellular repair machinery is essential.

Spectrum of Biological Activity: Research has primarily focused on its genotoxicity. nih.govnih.gov A comprehensive evaluation of its other potential biological activities, such as antimicrobial, cytotoxic, immunotoxic, or cell signaling effects, is lacking. researchgate.netresearchgate.net

Ecological Role: The biological reason for the conversion of penicillic acid to its di-hydro derivative by A. ochraceus is not understood. It is unclear if this is a detoxification process for the fungus or if DHPA serves a specific ecological function, such as mediating interactions with other microbes.

Wider Occurrence and Co-contamination: The prevalence of DHPA in various food and feed commodities is not well-documented. Research is needed to determine its co-occurrence with penicillic acid and other mycotoxins in different environments and substrates to assess exposure risks. mdpi.comnih.gov

Emerging Methodologies and Technologies for Future Studies

Advances in analytical and biological technologies offer powerful tools to address the existing knowledge gaps surrounding this compound. nih.govresearchgate.netnih.gov

Omics Technologies: A genomics-based approach, involving the sequencing of the A. ochraceus genome, can be used to identify the gene cluster for penicillic acid biosynthesis and pinpoint candidate genes for the subsequent conversion to DHPA. nih.gov Transcriptomics and proteomics could reveal how the expression of these genes is regulated by nutritional cues.

Advanced Metabolomics: The use of high-resolution mass spectrometry (HRMS) and liquid chromatography-mass spectrometry (LC-MS) can facilitate untargeted metabolomic profiling. nih.gov This would allow for a more dynamic and detailed analysis of the metabolic flux between penicillic acid and DHPA under various conditions and could help identify other related metabolites.

High-Throughput Screening (HTS): To explore the full range of its biological activities, DHPA could be subjected to HTS against diverse panels of microbial strains, cancer cell lines, and specific protein targets. nih.gov This could rapidly uncover novel therapeutic or toxicological properties.

Computational Modeling and AI: Artificial intelligence (AI) and machine learning algorithms can be employed to predict potential biological targets and toxicological endpoints for DHPA based on its chemical structure. cas.orgnature.com These in silico predictions can help prioritize and guide wet-lab experiments, making research more efficient. cas.org

Synthetic Biology: Once the biosynthetic gene(s) are identified, they can be expressed in a heterologous host. This would definitively confirm their function and could be engineered to produce pure DHPA in quantities sufficient for detailed toxicological and pharmacological studies.

Broader Implications for Natural Product Discovery and Translational Research in Chemical Biology

The study of this compound holds wider relevance beyond the compound itself. The transformation of one mycotoxin into another highlights the metabolic plasticity of fungi and the importance of investigating "metabolic dark matter"—the full range of secondary metabolites an organism can produce, not just the most abundant ones. nih.govoup.com This underscores a key principle in natural product discovery: minor derivatives of known compounds can possess unique biological activities and should not be overlooked. nih.gov

From a translational research perspective, understanding the precise mechanism of DHPA-induced genotoxicity could yield valuable molecular probes for studying DNA repair pathways and chromosomal instability in eukaryotic cells. nih.gov Furthermore, the conversion of penicillic acid by both fungi and bacteria has implications for food safety and toxicology. nih.govnih.gov It suggests that the toxic profile of a contaminated commodity can change over time due to the actions of the wider microbial community, a factor that must be considered in risk assessments. mdpi.comnih.gov This intricate interplay between natural products, their derivatives, and the producing organisms provides a rich area for future exploration in chemical biology.

Q & A

Q. What validated analytical methods are recommended for detecting 5,6-Dihydropenicillic acid in fungal cultures?

Methodological Answer: Detection requires robust analytical workflows:

- Drosophila DNA-repair test : A biological assay to identify DNA-damaging activity, validated for isolating this compound from fungal cultures .

- Chromatographic techniques : Use HPLC or LC-MS with UV/fluorescence detection for quantification. Optimize mobile phases (e.g., acetonitrile/water gradients) and column selection (C18 reverse-phase) to resolve peaks from co-eluting metabolites .

- Validation steps : Include calibration curves (linearity: R² ≥ 0.99), recovery tests (spiked samples), and limits of detection (LOD < 0.1 µg/mL) per ICH guidelines .

Q. What are the optimal culture conditions for Aspergillus spp. to biosynthesize this compound?

Methodological Answer: Key parameters include:

- Co-culture systems : Co-inoculation with competing microbes (e.g., Streptomyces) enhances secondary metabolite production via stress-induced pathways .

- Media composition : Use Czapek-Dox agar or rice-based substrates with carbon/nitrogen ratios favoring mycotoxin synthesis. Monitor pH (5.5–6.5) and aeration .

- Environmental factors : Incubate at 25–28°C for 7–14 days under static conditions. Post-harvest, extract metabolites with ethyl acetate and purify via silica-gel chromatography .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in fume hoods with ≥6 air changes/hour .

- Spill management : Absorb spills with diatomaceous earth, decontaminate surfaces with 70% ethanol, and dispose of waste as hazardous biological material .

- Storage : Store at –20°C in airtight, light-resistant containers. Monitor stability via periodic LC-MS analysis to detect degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxic effects of this compound across studies?

Methodological Answer:

- Systematic review framework : Apply PRISMA guidelines to assess study heterogeneity (e.g., cell lines, exposure durations, dosage ranges). Use meta-regression to identify confounding variables .

- Experimental replication : Standardize assays (e.g., MTT or Comet assay) using reference cell lines (e.g., HepG2 for hepatotoxicity) and include positive controls (e.g., aflatoxin B1) .

- Data triangulation : Cross-validate findings with transcriptomic or metabolomic data to elucidate mechanisms (e.g., oxidative stress vs. direct DNA adduct formation) .

Q. What in silico approaches predict this compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with DNA repair enzymes (e.g., O⁶-alkylguanine-DNA alkyltransferase) .

- QSAR modeling : Train models on mycotoxin datasets to predict toxicity thresholds (e.g., LD₅₀) based on structural descriptors (logP, polar surface area) .

- Network pharmacology : Map compound-target-pathway interactions using STRING or KEGG databases to identify off-target effects .

Q. How does this compound influence microbial interactions in co-culture systems?

Methodological Answer:

- Metabolite profiling : Employ untargeted LC-HRMS to compare mono- vs. co-culture extracts. Annotate differential peaks using GNPS or METLIN libraries .

- Antagonism assays : Measure inhibition zones against Gram-positive bacteria (e.g., Bacillus subtilis) to assess antimicrobial roles .

- Transcriptomic analysis : Perform RNA-seq on Aspergillus co-cultures to identify upregulated biosynthetic gene clusters (e.g., polyketide synthases) .

Q. What structural features of this compound correlate with its bioactivity?

Methodological Answer:

- SAR studies : Synthesize analogs (e.g., methyl esters or hydroxylated derivatives) and test cytotoxicity. The α,β-unsaturated lactone moiety is critical for DNA alkylation .

- Crystallography : Resolve 3D structures via X-ray diffraction to study hydrogen-bonding interactions with DNA bases .

- Spectroscopic validation : Confirm tautomeric forms (keto-enol equilibrium) using ¹H/¹³C NMR and IR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.